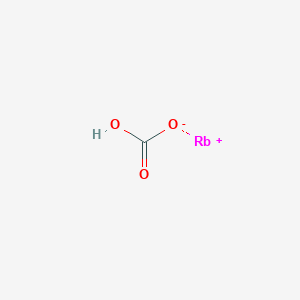

Rubidium hydrogen carbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19088-74-5 |

|---|---|

Molecular Formula |

CH2O3Rb |

Molecular Weight |

147.493 g/mol |

IUPAC Name |

hydrogen carbonate;rubidium(1+) |

InChI |

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

CVDTXIRZVNJRRD-UHFFFAOYSA-N |

SMILES |

C(=O)(O)[O-].[Rb+] |

Isomeric SMILES |

C(=O)(O)[O-].[Rb+] |

Canonical SMILES |

C(=O)(O)O.[Rb] |

Other CAS No. |

19088-74-5 |

Origin of Product |

United States |

Foundational & Exploratory

Rubidium Hydrogen Carbonate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of rubidium hydrogen carbonate (RbHCO₃), detailing its chemical formula, structure, physicochemical properties, and established synthesis protocols. The information is intended to support research and development activities where this compound may be of interest.

Chemical Formula and Structure

This compound, also known as rubidium bicarbonate, possesses the chemical formula RbHCO₃.[1] Its structure is characterized by the ionic interaction between the rubidium cation (Rb⁺) and the hydrogen carbonate anion (HCO₃⁻).

A defining feature of the solid-state structure of this compound is the formation of centrosymmetric dimeric units of [HCO₃]₂²⁻. In these dimers, two bicarbonate anions are linked by strong hydrogen bonds. These dimeric units are further organized into a three-dimensional network through electrostatic interactions with the rubidium cations.[2][3]

The crystal structure of this compound is polymorphic, exhibiting a phase transition at 245 K (-28.15 °C).[2][3]

-

High-Temperature (HT) Phase: Above 245 K, it exists in a monoclinic crystal system with the space group C2/m. In this phase, the hydrogen atoms within the hydrogen bonds are disordered.[2][3]

-

Low-Temperature (LT) Phase: Below 245 K, it transitions to a triclinic crystal system with the space group C-1. This transition is characterized by the ordering of the hydrogen atoms within the bicarbonate dimers.[2][3]

Caption: Hydrogen-bonded bicarbonate dimer in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | RbHCO₃ |

| Molecular Weight | 146.485 g/mol [1] |

| Appearance | White solid |

| Density | 2.8 g/cm³[1] |

| Decomposition Point | 175 °C[1] |

| Crystal System (HT) | Monoclinic (C2/m)[2][3] |

| Crystal System (LT) | Triclinic (C-1)[2][3] |

| Phase Transition Temp. | 245 K (-28.15 °C)[2][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through two primary laboratory methods. The following provides a detailed methodology for each.

Synthesis from Rubidium Hydroxide

This method involves the direct neutralization of rubidium hydroxide with carbon dioxide.

Reaction: RbOH (aq) + CO₂ (g) → RbHCO₃ (aq)

Protocol:

-

Prepare an aqueous solution of rubidium hydroxide (RbOH) of a known concentration.

-

Bubble a stream of carbon dioxide (CO₂) gas through the rubidium hydroxide solution with continuous stirring.

-

Monitor the pH of the solution. The reaction is complete when the pH indicates the formation of the bicarbonate salt.

-

Isolate the this compound product by crystallization, which can be induced by cooling the solution or by slow evaporation of the solvent.

-

Filter the resulting crystals and dry them under controlled conditions to prevent thermal decomposition.

Synthesis from Rubidium Carbonate

This method involves the carbonation of an aqueous solution of rubidium carbonate.

Reaction: Rb₂CO₃ (aq) + H₂O (l) + CO₂ (g) → 2RbHCO₃ (aq)

Protocol:

-

Dissolve a known mass of rubidium carbonate (Rb₂CO₃) in deionized water to create an aqueous solution.

-

Pass a continuous stream of carbon dioxide (CO₂) gas through the rubidium carbonate solution.

-

Continue the carbonation process until the solution is saturated with carbon dioxide, leading to the precipitation of this compound.

-

The product can be isolated by filtering the crystallized solid.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted rubidium carbonate.

-

Dry the purified this compound crystals in a desiccator or at a low temperature to avoid decomposition.

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of rubidium hydrogen carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of rubidium hydrogen carbonate (RbHCO₃). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Physical Properties

This compound is a white, crystalline solid.[1] It is known to exist in different crystal structures depending on the temperature, undergoing a phase transition at lower temperatures.[2][3]

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₂O₃Rb | [4] |

| Molecular Weight | 146.485 g/mol | [5] |

| Appearance | White rhombohedral crystals | [6][7] |

| Density | 2.8 g/cm³ | [8] |

| Solubility in Water | 116 g/100 mL at 20°C | [6][9] |

Chemical Properties

This compound exhibits typical reactivity for an alkali metal bicarbonate. It is a key intermediate in various chemical syntheses and displays interesting thermal decomposition behavior.

Table 2: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | rubidium;hydrogen carbonate | [5] |

| CAS Number | 19088-74-5 | [5] |

| Decomposition Point | 175 °C | [8] |

| Standard Enthalpy of Formation | -962 kJ/mol | [8] |

Thermal Decomposition

Upon heating, this compound decomposes to form rubidium carbonate, water, and carbon dioxide.[4] This decomposition process is a critical consideration in its handling and application at elevated temperatures.

Reactivity

As a bicarbonate, it will react with acids to produce rubidium salts, water, and carbon dioxide. It can also be formed by the carbonation of rubidium carbonate or the reaction of rubidium hydroxide with carbon dioxide.[4][10]

Crystal Structure and Phase Transition

A notable characteristic of this compound is its order-disorder phase transition at a critical temperature (T_C) of 245 K (-28.15 °C).[2][3]

-

High-Temperature Phase (>245 K): Above this temperature, it possesses a monoclinic crystal structure (space group C2/m). In this phase, the hydrogen atoms within the hydrogen bonds connecting the bicarbonate anions are disordered.[2][3]

-

Low-Temperature Phase (<245 K): Below the transition temperature, the hydrogen atoms become ordered, leading to a reduction in crystal symmetry to a triclinic system (space group C-1).[2][3]

This phase transition is a key area of research in the solid-state chemistry of this compound.

Caption: Phase transition diagram for this compound.

Experimental Protocols

Synthesis of this compound

Two primary laboratory-scale synthesis methods are commonly employed:

Method 1: Carbonation of Rubidium Hydroxide

This direct method involves the reaction of an aqueous solution of rubidium hydroxide with carbon dioxide gas.[4]

Method 2: Carbonation of Rubidium Carbonate

Another prevalent method is the bubbling of carbon dioxide through an aqueous solution of rubidium carbonate.[4] The resulting this compound can then be crystallized from the solution.

Caption: Common laboratory synthesis routes for this compound.

Analytical Techniques

The characterization of this compound relies on several advanced analytical methods:

-

X-ray Diffraction (XRD): This is the fundamental technique for determining the crystal structure and phase purity of the compound.[4]

-

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition pathway of this compound by measuring its mass change as a function of temperature.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been utilized to thoroughly investigate the order-disorder phase transition of this compound.[2][11]

Safety and Handling

While detailed safety information should be obtained from a current Safety Data Sheet (SDS), it is important to note that this compound is generally handled with standard laboratory precautions. As with other carbonates, contact with strong acids should be avoided to prevent the rapid release of carbon dioxide gas.

References

- 1. webqc.org [webqc.org]

- 2. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 19088-74-5 | Benchchem [benchchem.com]

- 5. This compound | CHO3Rb | CID 23678577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RUBIDIUM BICARBONATE | 19088-74-5 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. RUBIDIUM BICARBONATE CAS#: 19088-74-5 [m.chemicalbook.com]

- 10. Rubidium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 11. journals.iucr.org [journals.iucr.org]

Synthesis of Rubidium Hydrogen Carbonate from Rubidium Carbonate: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of rubidium hydrogen carbonate (also known as rubidium bicarbonate) from rubidium carbonate. The document details the underlying chemical reaction, experimental protocols, and key physical and chemical properties of the resulting compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Quantitative Data

This compound is a white crystalline solid. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | CHRbO₃ |

| Molecular Weight | 147.493 g/mol [1] |

| Typical Purity | 95%[1] |

| Melting Point | Decomposes upon heating[1] |

| Solubility in Water | Readily soluble |

| Crystal System (High Temp.) | Monoclinic, Space Group C2/m (above 245 K)[1][2][3][4] |

| Crystal System (Low Temp.) | Triclinic (below 245 K)[2][3][4] |

| Phase Transition Temp. | 245 K (-28.15 °C)[1][2][3][4] |

| Rb-O Bond Distances (HT Phase) | 2.869(3) to 3.0662(12) Å[1][2][3][4] |

Reaction Pathway

The synthesis of this compound from rubidium carbonate is achieved through the carbonation of an aqueous solution of rubidium carbonate. The balanced chemical equation for this reaction is:

Rb₂CO₃ (aq) + CO₂ (g) + H₂O (l) → 2RbHCO₃ (aq)[1]

This reaction involves the conversion of the carbonate salt to the bicarbonate (hydrogen carbonate) by the action of carbonic acid, which is formed in situ from the dissolution of carbon dioxide in water.

Experimental Protocol

The following protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Rubidium Carbonate (Rb₂CO₃) - Note: Commercial rubidium carbonate may exist as a sesquihydrate.[2][4]

-

Deionized Water

-

Carbon Dioxide (gas)

-

Crystallization dish

-

Gas dispersion tube

Procedure:

-

Preparation of the Rubidium Carbonate Solution:

-

Carbonation:

-

Immerse a gas dispersion tube into the rubidium carbonate solution.

-

Bubble a steady stream of carbon dioxide gas through the solution. This converts the dissolved rubidium carbonate into this compound.[1]

-

-

Crystallization:

-

An alternative to active carbonation is to pour the aqueous solution into a crystallization dish and allow for the slow evaporation of the solvent at room temperature (approximately 295 K) overnight.[2][4] The atmospheric carbon dioxide is sufficient to drive the conversion to this compound, yielding large crystals.[2]

-

The quality and size of the crystals are dependent on the rate of evaporation and the purity of the starting materials.[1]

-

-

Isolation and Drying:

-

Carefully decant the supernatant liquid or filter the crystals from the solution.

-

It is crucial to dry the resulting this compound crystals under controlled conditions. Avoid excessive heating, as the compound will decompose back to rubidium carbonate, water, and carbon dioxide.[1] Drying at temperatures below 140°C is a general guideline for similar compounds to prevent mass loss.[1]

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the formation of this compound.

References

Synthesis of Rubidium Hydrogen Carbonate from Rubidium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of rubidium hydrogen carbonate from rubidium hydroxide. The document outlines the chemical principles, a detailed experimental protocol, safety considerations, and methods for characterization of the final product. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound (RbHCO₃), also known as rubidium bicarbonate, is an inorganic compound with applications in various fields of research and development, including catalysis and as a precursor for the synthesis of other rubidium-containing materials. The synthesis from rubidium hydroxide (RbOH) is a primary and direct method, relying on the neutralization reaction between a strong base and a weak acid (carbonic acid, formed in situ from carbon dioxide). This guide details a laboratory-scale procedure for this synthesis.

Chemical Principles

The synthesis of this compound from rubidium hydroxide is based on the reaction of an aqueous solution of rubidium hydroxide with carbon dioxide gas. The reaction proceeds according to the following balanced chemical equation:

RbOH(aq) + CO₂(g) → RbHCO₃(aq)

Rubidium hydroxide is a strong base, and when carbon dioxide is bubbled through its aqueous solution, carbonic acid (H₂CO₃) is formed, which then reacts with the hydroxide to form this compound and water. The product, this compound, can then be isolated from the solution by crystallization.

Data Presentation

The following tables summarize the key quantitative data for the reactant and the product.

Table 1: Properties of Rubidium Hydroxide (Reactant)

| Property | Value |

| Chemical Formula | RbOH |

| Molar Mass | 102.48 g/mol [1] |

| Appearance | White, hygroscopic solid[2] |

| Solubility in Water | 173 g/100 mL at 30 °C[1] |

| Melting Point | 382 °C (decomposes)[1] |

| Safety | Highly caustic and corrosive[2] |

Table 2: Properties of this compound (Product)

| Property | Value |

| Chemical Formula | RbHCO₃ |

| Molar Mass | 146.49 g/mol |

| Appearance | White crystalline solid |

| Thermal Decomposition | Decomposes upon heating to Rb₂CO₃, H₂O, and CO₂ |

| Crystal Structure | Monoclinic at room temperature[3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from rubidium hydroxide.

4.1. Materials and Equipment

-

Rubidium hydroxide (RbOH), solid or a 50% aqueous solution

-

Distilled or deionized water

-

Carbon dioxide (CO₂) gas cylinder with a regulator and flow meter

-

Glass reaction vessel (e.g., a three-necked round-bottom flask)

-

Gas dispersion tube (fritted glass bubbler)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Drying oven or desiccator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

4.2. Experimental Procedure

Step 1: Preparation of Rubidium Hydroxide Solution

-

If starting with solid rubidium hydroxide, carefully weigh a desired amount in a fume hood due to its hygroscopic and caustic nature.

-

Slowly add the solid RbOH to a beaker containing a calculated amount of distilled water to achieve the desired concentration (e.g., 1 M). The dissolution is exothermic, so the addition should be done in portions with stirring.

-

If starting with a 50% aqueous solution, calculate the required volume and dilute it with distilled water to the desired concentration.

-

Transfer the rubidium hydroxide solution to the reaction vessel.

Step 2: Carbonation Reaction

-

Place the reaction vessel on a magnetic stirrer and add a stir bar.

-

Immerse the gas dispersion tube into the solution, ensuring it is well below the surface.

-

Connect the gas dispersion tube to the carbon dioxide cylinder via tubing and a flow meter.

-

Begin stirring the solution at a moderate speed.

-

Slowly bubble carbon dioxide gas through the solution. A flow rate of approximately 100-200 mL/min is recommended for a laboratory-scale reaction.

-

Monitor the pH of the solution periodically. The initial pH will be highly alkaline. As the reaction progresses, the pH will decrease. The reaction is complete when the pH of the solution reaches a near-neutral or slightly alkaline value (pH 7-8).

Step 3: Isolation and Purification of this compound

-

Once the reaction is complete, stop the flow of carbon dioxide and remove the gas dispersion tube.

-

Transfer the resulting solution to a crystallization dish.

-

Allow the solvent to evaporate slowly at room temperature, or facilitate crystallization by placing the dish in a desiccator over a drying agent. For higher purity, a slow crystallization process is preferred.

-

Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the crystals with a small amount of cold distilled water to remove any unreacted rubidium hydroxide or other soluble impurities.

-

Dry the collected crystals in a drying oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition, or in a desiccator under vacuum.

4.3. Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using the following techniques:

-

Titration: The purity of the product can be determined by titrating a known weight of the sample with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator.

-

Infrared (IR) Spectroscopy: The presence of the bicarbonate ion can be confirmed by characteristic absorption bands in the IR spectrum.

-

Thermal Gravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition profile of the product, which should show a mass loss corresponding to the evolution of water and carbon dioxide.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the formation of this compound.

Safety Precautions

-

Rubidium Hydroxide: Rubidium hydroxide is a strong base and is highly corrosive.[2] It can cause severe skin burns and eye damage. Always handle it in a fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Carbon Dioxide: While not highly toxic, carbon dioxide is an asphyxiant in high concentrations. Ensure the reaction is performed in a well-ventilated area.

-

Pressure: The carbon dioxide cylinder is under high pressure. Ensure it is properly secured and that the regulator is in good working order.

Conclusion

The synthesis of this compound from rubidium hydroxide via carbonation is a straightforward and effective laboratory method. By carefully controlling the reaction conditions and purification steps as outlined in this guide, researchers can obtain a high-purity product suitable for a variety of scientific applications. Adherence to safety protocols is essential when working with the corrosive reactant, rubidium hydroxide.

References

An In-depth Technical Guide to the Thermal Decomposition of Rubidium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of rubidium hydrogen carbonate (RbHCO₃) into rubidium carbonate (Rb₂CO₃). This document outlines the fundamental chemical transformation, detailed experimental protocols for its analysis, and the underlying theoretical principles.

Core Principles and Stoichiometry

The thermal decomposition of this compound is a classic example of a solid-state decomposition reaction, where a single reactant breaks down into multiple products upon heating. The balanced chemical equation for this reaction is:

2RbHCO₃(s) → Rb₂CO₃(s) + H₂O(g) + CO₂(g)

This equation indicates that solid this compound decomposes to yield solid rubidium carbonate, water vapor, and carbon dioxide gas.[1][2] This reaction is endothermic, requiring an input of thermal energy to proceed.

The thermal stability of alkali metal bicarbonates generally increases down the group in the periodic table. This trend is attributed to the decreasing polarizing power of the alkali metal cation as its ionic radius increases. Consequently, this compound is expected to be more thermally stable than sodium hydrogen carbonate (NaHCO₃) and potassium hydrogen carbonate (KHCO₃).

Quantitative Analysis

Table 1: Theoretical Mass Loss in the Thermal Decomposition of this compound

| Reactant | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) | Theoretical Mass Loss (%) |

| 2 x RbHCO₃ | 293.00 | Rb₂CO₃ | 230.95 | 21.18% (H₂O + CO₂) |

| H₂O | 18.02 | |||

| CO₂ | 44.01 |

This table illustrates that the complete decomposition of this compound results in a solid residue of rubidium carbonate, with a total mass loss of approximately 21.18% due to the evolution of water and carbon dioxide.

For comparative purposes, the decomposition of related alkali metal bicarbonates occurs at the following approximate temperature ranges:

-

Sodium Bicarbonate (NaHCO₃): Decomposition typically begins around 85°C and is complete by approximately 182°C.

-

Potassium Bicarbonate (KHCO₃): Decomposition starts at a higher temperature, around 364 K (91°C), with the maximum reaction rate observed at 421.9 K (148.9°C).[3]

Based on periodic trends, the decomposition of this compound is expected to commence at a temperature higher than that of potassium hydrogen carbonate.

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the corresponding mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Rate: Program a linear heating rate, typically between 5°C/min and 20°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300°C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

-

The total mass loss should be compared with the theoretical value (21.18%) to confirm the reaction stoichiometry.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy change (heat flow) associated with the decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a DSC pan. The pan should be hermetically sealed if possible to contain the evolved gases, or a pinhole lid can be used to allow for controlled release. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant purge rate.

-

Heating Rate: Use the same heating rate as in the TGA experiment for direct comparison of results.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the decomposition reaction.

-

The area under the peak is integrated to determine the enthalpy of decomposition (ΔHdecomp), typically expressed in J/g or kJ/mol.

-

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound can be represented as a straightforward pathway.

Caption: Thermal decomposition pathway of this compound.

The experimental workflow for analyzing this decomposition using TGA and DSC can also be visualized.

Caption: Experimental workflow for TGA and DSC analysis.

References

Unraveling the Crystalline Architecture of Rubidium Hydrogen Carbonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of rubidium hydrogen carbonate (RbHCO₃), a compound of interest in materials science and crystal engineering. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of its two known polymorphs, outlines the experimental procedures for their characterization, and presents a visual representation of the phase transition.

Introduction

This compound is known to exist in two distinct crystalline forms: a high-temperature (HT) monoclinic phase and a low-temperature (LT) triclinic phase.[1][2][3][4][5] A reversible order-disorder phase transition occurs at approximately 245 K (-28 °C).[1][2][3][4][5] This transition is characterized by a change in the ordering of the hydrogen atoms within the dimeric bicarbonate units, leading to a reduction in crystal symmetry upon cooling.[1][2][4] The fundamental building blocks of both structures are pairs of hydrogen carbonate anions, ([HCO₃]₂)²⁻, linked by strong hydrogen bonds, which are further connected into a three-dimensional network by rubidium cations (Rb⁺).[1][2][4]

Crystallographic Data

The crystallographic data for both the high-temperature and low-temperature modifications of this compound have been determined by single-crystal X-ray diffraction. The quantitative parameters are summarized in the tables below for clear comparison.

High-Temperature (HT) Phase

The high-temperature phase of this compound adopts a monoclinic crystal system with the space group C2/m.[1] A key feature of this phase is the disordered nature of the hydrogen atom within the hydrogen bonds connecting the bicarbonate anions.[1][2][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.195 (1) |

| b (Å) | 5.640 (1) |

| c (Å) | 3.734 (1) |

| α (°) | 90 |

| β (°) | 104.86 (1) |

| γ (°) | 90 |

| Volume (ų) | 309.28 |

| Z | 4 |

| Temperature (K) | 270 |

Table 1: Crystallographic data for the high-temperature phase of this compound.

Low-Temperature (LT) Phase

Upon cooling below 245 K, this compound undergoes a phase transition to a triclinic crystal system with the space group C-1.[1][2][4] This transition is driven by the ordering of the hydrogen atoms within the bicarbonate dimers.[1][2][4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | C-1 |

| a (Å) | 15.123 (1) |

| b (Å) | 5.632 (1) |

| c (Å) | 3.719 (1) |

| α (°) | 89.343 (4) |

| β (°) | 104.78 (1) |

| γ (°) | 92.748 (9) |

| Volume (ų) | 305.81 |

| Z | 4 |

| Temperature (K) | 100 |

Table 2: Crystallographic data for the low-temperature phase of this compound.

Experimental Protocols

Synthesis and Crystallization

Large single crystals of this compound were grown from an aqueous solution.[1] Commercial rubidium carbonate (Rb₂CO₃), which was identified as the sesquihydrate by powder X-ray diffraction, was dissolved in a minimal amount of water.[1] The solution was then allowed to evaporate at approximately 295 K overnight, leading to the formation of sizable crystals suitable for single-crystal X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structures was performed using single-crystal X-ray diffraction.[1][6][7] A suitable crystal was selected and mounted on a diffractometer.[6] For the high-temperature phase, data was collected at 270 K.[1] To analyze the low-temperature phase, the crystal was abruptly cooled to 100 K, well below the phase transition temperature of 245 K.[1]

A Bruker KAPPA APEXII CCD diffractometer with an X-ray tube radiation source was utilized for data collection.[1] The data collection strategy involved ω- and φ-scans to cover a significant portion of the reciprocal space.[1] The collected diffraction data for the high-temperature modification was processed using the SAINT and SADABS software packages.[1] The crystal structures were then solved and refined to yield the final atomic coordinates and crystallographic parameters.

Phase Transition and Symmetry Reduction

The phase transition in this compound is a classic example of an order-disorder transition. The relationship between the high-temperature and low-temperature phases, highlighting the change in crystal system and space group, is depicted in the diagram below.

Figure 1: Phase transition diagram for RbHCO₃.

References

- 1. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. doaj.org [doaj.org]

- 5. The phase transition of this compound, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

phase transition of rubidium hydrogen carbonate at low temperatures

An In-Depth Technical Guide to the Low-Temperature Phase Transition of Rubidium Hydrogen Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (RbHCO₃) undergoes a well-documented order-disorder phase transition at low temperatures.[1][2][3][4] This transition is characterized by a change in the crystallographic symmetry from a disordered monoclinic high-temperature phase to an ordered triclinic low-temperature phase, driven by the ordering of hydrogen atoms within the crystal lattice.[1][2][3][4] This guide provides a comprehensive overview of this phase transition, summarizing the key structural data, detailing the experimental protocols used for its characterization, and presenting visual workflows of the scientific processes involved. Understanding such phase transitions is crucial in the fields of materials science and crystal engineering, with implications for the stability and behavior of crystalline solid-state materials.

The High-Temperature (HT) Phase of RbHCO₃

At ambient temperatures, this compound exists in a monoclinic crystal system.[1] The structure is characterized by pairs of hydrogen carbonate groups, denoted as [HCO₃]₂²⁻, which are linked by strong hydrogen bonds.[1][2][3][4] These pairs are further interconnected by rubidium cations (Rb⁺) to form a three-dimensional network.[1][2][3][4] A key feature of this high-temperature phase is the dynamic disorder of the hydrogen atoms within the hydrogen bonds.[1][2][3][4]

The Low-Temperature (LT) Phase of RbHCO₃

Upon cooling, RbHCO₃ undergoes a phase transition to a triclinic crystal system.[1][5] The primary driver for this transition is the "freezing" of the dynamic disorder of the hydrogen atoms, which become ordered in the low-temperature phase.[1][2][3][4] This ordering of the hydrogen atom results in a reduction of crystal symmetry.[1][2][3][4] The transition from the higher symmetry monoclinic phase to the lower symmetry triclinic phase can lead to the formation of crystal twinning.[1]

The Order-Disorder Phase Transition

The phase transition in this compound is a classic example of an order-disorder transition, occurring at a critical temperature (TC) of 245 K (-28.15 °C).[1][2][4][5][6] This transition is reversible and involves a change in the crystallographic space group from C2/m in the high-temperature phase to C-1 (P-1) in the low-temperature phase.[1][2][3][4] The loss of the C2/m symmetry elements (specifically, the twofold rotation axis and the mirror plane) during the transition to the C-1 space group is a key characteristic.[1][5]

Quantitative Data Summary

The following tables summarize the key crystallographic data for the high-temperature and low-temperature phases of RbHCO₃.

Table 1: Crystallographic Data for RbHCO₃ Phases

| Parameter | High-Temperature (HT) Phase | Low-Temperature (LT) Phase |

| Transition Temperature (TC) | - | 245 K |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/m | C-1 (P-1) |

| Hydrogen Atom State | Disordered | Ordered |

Data sourced from multiple references.[1][2][3][4][5][6]

Table 2: Coordination Bond Distances for Rb⁺ Cation

| Phase | Rb⁺ Coordination Bond Length Range (Å) |

| High-Temperature (HT) | 2.869(3) – 3.0662(12) |

| Low-Temperature (LT) | 2.865(3) – 3.101(2) |

The Rb⁺ cations are coordinated by eight oxygen atoms in both phases.[1][5]

Experimental Protocols

The characterization of the RbHCO₃ phase transition involves several key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Low-temperature single-crystal X-ray diffraction is the primary method used to determine the precise crystal structures of both the high- and low-temperature phases.

Methodology:

-

Crystal Selection: A suitable single crystal of RbHCO₃ is selected and mounted on a goniometer head.

-

Cooling: The crystal is cooled to the desired temperature (below 245 K for the LT phase) using a controlled stream of cold nitrogen gas.[7] Rapid cooling can induce twinning, which may require more complex data analysis.[1]

-

Data Collection: The diffractometer collects a series of diffraction patterns as the crystal is rotated in the X-ray beam.

-

Data Reduction: The collected intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The corrected data is used to solve the crystal structure and refine the atomic positions and thermal parameters.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature solid-state NMR has been used to probe the local environment of the carbon and rubidium atoms, providing evidence for the phase transition.[6]

Methodology:

-

Sample Preparation: A powdered sample of RbHCO₃ is packed into an NMR rotor.

-

Temperature Control: The sample is cooled inside the NMR probe to various temperatures spanning the phase transition point (around 245 K).

-

Spectral Acquisition: ¹³C and ⁸⁷Rb NMR spectra are acquired at each temperature.

-

Data Analysis: Changes in the NMR chemical shifts, line shapes, and relaxation times as a function of temperature are analyzed to identify the transition and understand the dynamics of the atoms.[6] The comparison with related compounds like KHCO₃ aids in the interpretation.[6]

Conclusion

The low-temperature phase transition of this compound at 245 K is a well-defined example of an order-disorder phenomenon driven by hydrogen atom ordering.[1][6] The structural transformation from a disordered monoclinic (C2/m) phase to an ordered triclinic (C-1) phase has been thoroughly characterized by single-crystal X-ray diffraction and supported by solid-state NMR studies.[1][5][6] The detailed understanding of this transition, including the precise structural parameters and the methodologies to study them, is fundamental for the broader field of crystal engineering and the development of solid-state materials where temperature-dependent stability is a critical factor.

References

- 1. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. doaj.org [doaj.org]

- 4. The phase transition of this compound, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

solubility of rubidium hydrogen carbonate in water and organic solvents

A Technical Guide to the Solubility of Rubidium Hydrogen Carbonate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth exploration of the solubility characteristics of this compound (RbHCO₃) in aqueous and organic media. This guide provides available data, outlines experimental protocols for its synthesis and solubility determination, and visualizes key processes.

Introduction

This compound, with the chemical formula RbHCO₃, is an inorganic salt that serves as a precursor in the synthesis of other rubidium compounds and finds application in various research and industrial fields. Understanding its solubility is fundamental for its application in solution-based chemical synthesis, crystallization processes, and in the formulation of rubidium-containing materials.

This document aims to provide a comprehensive overview of the solubility of this compound. However, it is critical to note that specific quantitative solubility data for RbHCO₃ is not extensively reported in publicly available chemical literature. Much of the available data pertains to the more common rubidium carbonate (Rb₂CO₃). This guide will clearly distinguish between the two, present the available analogous data, and provide standardized protocols for the experimental determination of RbHCO₃ solubility.

Solubility Profile of this compound

Solubility in Water

Qualitative evidence strongly indicates that this compound is soluble in water. Its primary synthesis methods involve aqueous solutions, such as the carbonation of an aqueous solution of rubidium carbonate or the reaction of rubidium hydroxide with carbon dioxide in water. The successful crystallization of RbHCO₃ from water further confirms its solubility.

Comparative Solubility Data: Rubidium Carbonate (Rb₂CO₃)

For the purpose of providing a baseline for the behavior of a related rubidium salt, the solubility data for rubidium carbonate (Rb₂CO₃) in water is presented below. It is important to emphasize that this data is for a different chemical compound and should be used only as a general reference. Rubidium carbonate is known to be highly soluble in water.

Table 1: Solubility of Rubidium Carbonate (Rb₂CO₃) in Water

| Temperature (°C) | Solubility (g / 100 g of H₂O) |

|---|---|

| 0 | 234.7 |

| 20 | 450.0 |

| 25 | 249.3 |

| 40 | 296.5 |

| 50 | 301.1 |

(Data sourced from Chemister.ru, unless otherwise cited)

Solubility in Organic Solvents

There is no specific quantitative solubility data available for this compound in common organic solvents. Generally, as an inorganic salt, its solubility is expected to be low in non-polar organic solvents.

For comparative context, the table below shows the limited available solubility data for rubidium carbonate (Rb₂CO₃) in select organic solvents.

Table 2: Solubility of Rubidium Carbonate (Rb₂CO₃) in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

|---|---|---|

| Absolute Ethanol | 20 | 0.74 |

| Methanol | 23.3 | 24.9 |

(Data sourced from Chemister.ru)

Experimental Protocols

Synthesis of this compound

A common laboratory method for preparing this compound involves the carbonation of an aqueous solution of rubidium carbonate. This process converts the carbonate to the hydrogen carbonate (bicarbonate).

Methodology:

-

Preparation of Solution: Prepare a saturated or near-saturated aqueous solution of high-purity rubidium carbonate (Rb₂CO₃).

-

Carbonation: Bubble a continuous stream of carbon dioxide (CO₂) gas through the rubidium carbonate solution at a controlled temperature (e.g., room temperature).

-

Reaction: The carbonate ions react with CO₂ and water to form hydrogen carbonate ions, leading to the formation of RbHCO₃. The reaction is as follows: Rb₂CO₃(aq) + CO₂(g) + H₂O(l) → 2RbHCO₃(aq)

-

Crystallization: As the concentration of RbHCO₃ exceeds its solubility limit, crystals will begin to form. The process can be facilitated by slow evaporation of the solvent at a controlled temperature (e.g., ~295 K).

-

Isolation and Drying: The resulting crystals are isolated from the solution via filtration. They are then washed with a small amount of cold deionized water or a suitable solvent in which RbHCO₃ is sparingly soluble to remove any remaining impurities. The crystals should be dried under controlled conditions (e.g., in a desiccator or under a stream of dry air) to prevent thermal decomposition, which can occur upon heating.

Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a standard method for determining the solubility of a compound like RbHCO₃ in a given solvent at a specific temperature.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent (e.g., deionized water, ethanol) in a sealed, thermostatted vessel. The presence of excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours). This allows the system to reach solid-liquid equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle, leaving a clear, saturated supernatant solution. It is critical to maintain the constant temperature during this phase.

-

Sample Extraction: Carefully extract a known volume or mass of the clear supernatant. A pre-heated or thermostatted pipette or syringe can be used to prevent premature crystallization of the solute upon cooling.

-

Concentration Analysis: Determine the concentration of RbHCO₃ in the extracted sample. Several analytical techniques can be employed:

-

Gravimetric Analysis: Evaporate the solvent from the known mass of the sample and weigh the remaining dry salt.

-

Titration: If applicable, titrate the solution with a standardized acid to determine the concentration of the hydrogen carbonate ion.

-

Ion Chromatography or ICP-MS: For very low solubilities or complex matrices, these methods can be used to accurately determine the concentration of rubidium ions (Rb⁺).

-

-

Calculation: Calculate the solubility based on the mass of dissolved RbHCO₃ per mass or volume of the solvent (e.g., g/100 g solvent, mol/L).

-

Repeatability: Repeat the experiment at different temperatures to generate a solubility curve.

Conclusion

This compound is a water-soluble inorganic salt. While its synthesis from aqueous solutions is well-documented, a significant gap exists in the scientific literature regarding its precise quantitative solubility in both water and organic solvents. For reference, data for the related compound, rubidium carbonate, shows high solubility in water and limited solubility in alcohols.

For researchers and professionals requiring precise solubility data for process design, formulation, or theoretical modeling, direct experimental determination is necessary. The standardized protocols for synthesis and solubility measurement provided in this guide offer a robust framework for generating this critical data.

An In-depth Technical Guide to Rubidium Hydrogen Carbonate (CAS 19088-74-5) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rubidium hydrogen carbonate (RbHCO₃), CAS number 19088-74-5, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates critical physicochemical data, details on synthesis and handling, and explores the burgeoning role of rubidium ions in cellular signaling, with a particular focus on their recently discovered anti-cancer properties. Detailed experimental protocols for investigating these effects are also provided, alongside mandatory visualizations to elucidate key pathways and workflows.

Introduction

This compound, also known as rubidium bicarbonate, is an inorganic salt that serves as a stable and convenient source of rubidium ions (Rb⁺) for various research applications. While rubidium itself has limited direct therapeutic applications, its chemical similarity to potassium allows it to act as a valuable tracer and, in some cases, a modulator of potassium-dependent biological processes.[1] Recent groundbreaking research has highlighted the potential of rubidium ions in oncology, specifically in the context of glioblastoma, by demonstrating their ability to downregulate the critical PI3K/AKT/mTOR signaling pathway.[2] This guide aims to provide an in-depth resource for researchers looking to explore the properties and potential applications of this compound.

Physicochemical Properties

This compound is a white, crystalline solid.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19088-74-5 | [4] |

| Molecular Formula | CHRbO₃ | [5] |

| Molecular Weight | 146.48 g/mol | [5] |

| Appearance | White crystalline solid | [3] |

| Solubility in Water | 116 g/L at 20 °C; 537.3 g/L at 100 °C | [6] |

| Thermal Decomposition | Decomposes upon heating to rubidium carbonate, carbon dioxide, and water. | [7] |

| Crystal Structure | Monoclinic (C2/m space group) at high temperature; Triclinic at low temperature.[1][8][9] | [1][8][9] |

Table 1: Physicochemical Properties of this compound

Synthesis and Handling

Synthesis Protocols

Two primary methods for the laboratory-scale synthesis of this compound are commonly employed:

Method 1: Carbonation of Rubidium Carbonate Solution

This method involves bubbling carbon dioxide gas through an aqueous solution of rubidium carbonate. The reaction proceeds as follows:

Rb₂CO₃ + CO₂ + H₂O → 2 RbHCO₃

Experimental Protocol:

-

Dissolve a known quantity of rubidium carbonate (Rb₂CO₃) in deionized water to create a concentrated solution.

-

Bubble carbon dioxide (CO₂) gas through the solution at a steady rate.

-

Monitor the reaction progress. The formation of a precipitate indicates the production of the less soluble this compound.

-

Continue bubbling CO₂ until no further precipitation is observed.

-

Isolate the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted rubidium carbonate.

-

Dry the crystals in a desiccator at room temperature.

Method 2: Reaction of Rubidium Hydroxide with Carbon Dioxide

This method involves the direct neutralization of a rubidium hydroxide solution with carbon dioxide.

RbOH + CO₂ → RbHCO₃

Experimental Protocol:

-

Prepare a solution of rubidium hydroxide (RbOH) in deionized water.

-

Bubble carbon dioxide (CO₂) gas through the solution.

-

The reaction is typically exothermic. Control the temperature of the reaction vessel if necessary.

-

Continue the flow of CO₂ until the solution is saturated and this compound precipitates.

-

Collect the crystals by filtration.

-

Wash the crystals with cold deionized water.

-

Dry the product in a desiccator.

Handling and Storage

This compound is considered to be of low toxicity.[10] However, standard laboratory safety precautions should always be observed. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Store this compound in a tightly sealed container in a cool, dry place to prevent decomposition, which can be accelerated by moisture and high temperatures.

Biological Role and a Novel Anti-Cancer Application

The biological significance of the rubidium ion (Rb⁺) stems from its close resemblance to the potassium ion (K⁺). Due to this similarity, Rb⁺ can often substitute for K⁺ in various physiological processes, most notably in ion transport across cell membranes via channels and pumps.[1] This property has led to its use as a non-radioactive tracer for potassium in biological research.

Downregulation of the PI3K/AKT/mTOR Signaling Pathway in Glioblastoma

Recent research has unveiled a potential therapeutic application for rubidium ions in the treatment of glioblastoma, a highly aggressive form of brain cancer.[2] A 2025 study demonstrated that rubidium ions, administered as rubidium chloride, significantly inhibited the proliferation, migration, and invasion of glioblastoma cells in vitro.[2] Furthermore, the study revealed that these anti-tumor effects were mediated through the downregulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including glioblastoma. By inhibiting this pathway, rubidium ions were shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in glioblastoma cells.[2]

While the aforementioned study utilized rubidium chloride, it is important to note that in aqueous solutions, this compound will dissociate to yield rubidium ions (Rb⁺) and bicarbonate ions (HCO₃⁻). The bicarbonate ion is a key component of biological buffer systems and is not expected to interfere with the observed effects of the rubidium ion on the PI3K/AKT/mTOR pathway.[11] Therefore, this compound represents a viable and stable source of the biologically active rubidium ion for such research.

Caption: Rubidium ion inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols for Investigating the Biological Effects of this compound

The following are generalized protocols for key experiments to assess the biological effects of rubidium ions, derived from this compound, on cancer cells. These are based on standard methodologies and the findings of the glioblastoma study.[2]

Preparation of this compound Stock Solution

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 1 M).

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C. Dilute to the desired final concentrations in cell culture medium immediately before use.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed glioblastoma cells (e.g., U87-MG, U251) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Transwell Migration and Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

-

Seed glioblastoma cells in the upper chamber of a Transwell insert (typically with 8 µm pores) in serum-free medium. For the invasion assay, the insert is pre-coated with Matrigel.

-

Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.

-

Treat the cells in the upper chamber with this compound.

-

Incubate for 24-48 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway.

-

Treat glioblastoma cells with this compound for the desired time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR. Also, use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Caption: A simplified workflow for Western blot analysis.

Conclusion

This compound is a readily available and stable compound that can serve as an excellent source of rubidium ions for biological research. The emerging evidence of the anti-cancer properties of rubidium ions, specifically their ability to downregulate the PI3K/AKT/mTOR signaling pathway in glioblastoma, opens up new avenues for therapeutic development. This technical guide provides the foundational knowledge and experimental frameworks for researchers to further explore the potential of this compound in oncology and other areas of drug discovery.

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transwell invasion and migration assay [bio-protocol.org]

- 9. 4.6. Apoptosis Assay [bio-protocol.org]

- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Rubidium Hydrogen Carbonate: Molecular Weight and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of rubidium hydrogen carbonate (RbHCO₃), specifically its molecular weight and density. The information herein is intended to support research and development activities where precise material characterization is critical.

Physicochemical Data

The molecular weight and density of rub-idium hydrogen carbonate are summarized below. These values are essential for stoichiometric calculations, formulation development, and material specification.

| Property | Value | Units | Source(s) |

| Molecular Weight | 146.485 | g/mol | [1][2] |

| 147.493 | g/mol | [3] | |

| 146.48 | g/mol | [4] | |

| Density | 2.8 | g/cm³ | [5] |

Experimental Determination of Physicochemical Properties

Accurate determination of molecular weight and density is fundamental to chemical characterization. The following sections outline the general experimental protocols applicable to solid compounds like this compound.

Determination of Molecular Weight

For a well-defined, non-polymeric solid such as this compound, the molecular weight is typically calculated based on its chemical formula, which is derived from elemental analysis. However, experimental verification for analogous small molecules can be performed using techniques such as cryoscopy.

Experimental Protocol: Cryoscopy (Freezing Point Depression)

This method is based on the colligative property that the freezing point of a solvent is depressed by the addition of a solute. The magnitude of this depression is directly proportional to the molal concentration of the solute.

-

Solvent Selection: A suitable solvent in which this compound is soluble but does not react is chosen. The cryoscopic constant (Kf) of the solvent must be known.

-

Apparatus Setup: A Beckmann thermometer and a freezing-point apparatus are assembled. The apparatus allows for precise measurement of the solvent's freezing point.

-

Freezing Point of Pure Solvent: A precisely weighed amount of the pure solvent is placed in the apparatus, and its freezing point is determined by cooling the sample while stirring and recording the temperature at which solidification occurs. This is repeated to ensure accuracy.

-

Sample Preparation: A known mass of dry this compound is accurately weighed.

-

Freezing Point of the Solution: The weighed this compound is added to the solvent in the apparatus. The mixture is stirred to ensure complete dissolution.

-

Measurement: The freezing point of the solution is determined in the same manner as the pure solvent.

-

Calculation: The molecular weight (M) of the solute is calculated using the following formula:

M = (Kf * w_solute) / (ΔTf * w_solvent)

Where:

-

Kf is the cryoscopic constant of the solvent.

-

w_solute is the mass of the solute (this compound).

-

ΔTf is the depression of the freezing point (Freezing point of solvent - Freezing point of solution).

-

w_solvent is the mass of the solvent.

-

Determination of Density

The density of a solid can be determined by several methods. The choice of method depends on the nature of the solid (e.g., powder, single crystal) and the required accuracy. Common methods include the buoyancy technique, the displacement principle, and pycnometry.[3]

Experimental Protocol: Gas Pycnometry

Gas pycnometry is a non-destructive method that is particularly suitable for determining the density of solid powders. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.

-

Calibration: The instrument is calibrated using a standard object of a known, precise volume.

-

Sample Preparation: A known mass of dry this compound powder is accurately weighed and placed in the sample chamber.

-

Measurement Cycle: a. The reference chamber is filled with the analysis gas (e.g., helium) to a specific pressure. b. A valve is opened, allowing the gas to expand into the sample chamber containing the this compound. c. The pressure drop is measured once the system equilibrates.

-

Volume Calculation: The volume of the solid is calculated based on the initial and final pressures and the known volumes of the reference and sample chambers, applying the principles of the ideal gas law.

-

Density Calculation: The density (ρ) is then calculated using the formula:

ρ = m / V

Where:

-

m is the mass of the this compound sample.

-

V is the volume of the sample determined by the pycnometer.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflows for the experimental determination of molecular weight and density.

Figure 1. Workflow for Molecular Weight Determination by Cryoscopy.

Figure 2. Workflow for Density Determination by Gas Pycnometry.

References

An In-depth Technical Guide to the High-Temperature and Low-Temperature Phases of Rubidium Bicarbonate (RbHCO3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, thermodynamic, and experimental characterization of the distinct high-temperature (HT) and low-temperature (LT) phases of rubidium bicarbonate (RbHCO3). The document synthesizes crystallographic data, details key experimental protocols, and presents visualizations to facilitate a deeper understanding of the material's properties.

Introduction: The Order-Disorder Phase Transition of RbHCO3

Rubidium bicarbonate (RbHCO3) is an alkali metal bicarbonate that exhibits a reversible, second-order phase transition at a critical temperature (TC) of 245 K (-28.15 °C).[1][2][3][4] This transition is of significant interest as it represents a classic example of an order-disorder phenomenon driven by the dynamics of hydrogen atoms within the crystal lattice.[5]

The core structural motif in both phases consists of centrosymmetric pairs of bicarbonate anions, forming [HCO3]2²⁻ dimers linked by strong hydrogen bonds.[1][2][4] These dimers are further interconnected by rubidium cations (Rb⁺) to form a three-dimensional network.[1][3] The transition from the high-temperature to the low-temperature phase is characterized by the ordering of a hydrogen atom that is dynamically disordered in the high-temperature state.[1][2][4] This ordering event induces a change in the crystal symmetry from monoclinic in the high-temperature phase to triclinic in the low-temperature phase.[1][2]

Crystallographic Data

The structural parameters of the high-temperature and low-temperature phases of RbHCO3 have been determined with high precision using single-crystal X-ray diffraction. The high-temperature phase was characterized at 270 K, while the low-temperature phase was studied at 200 K.

High-Temperature (HT) Phase

Above 245 K, RbHCO3 crystallizes in the monoclinic C2/m space group.[1][2] A key feature of this phase is the dynamic disorder of the hydrogen atom within the O-H···O bond of the bicarbonate dimer.[1][4]

Low-Temperature (LT) Phase

Upon cooling below 245 K, the hydrogen atom localizes onto one of the oxygen atoms, leading to an ordered arrangement.[1][4] This ordering results in a reduction of symmetry, and the crystal transitions to the triclinic C-1 space group.[1][2][3] This loss of symmetry operations often results in the formation of twinning in the crystal.[1]

Data Summary Tables

The quantitative crystallographic data for both phases are summarized below for direct comparison.

Table 1: Crystal Data and Structure Refinement for RbHCO3

| Parameter | High-Temperature (HT) Phase (at 270 K) | Low-Temperature (LT) Phase (at 200 K) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/m | C-1 |

| a (Å) | 14.807 (3) | 14.7358 (15) |

| b (Å) | 5.8365 (12) | 5.8239 (6) |

| c (Å) | 4.0049 (8) | 7.9620 (8) |

| α (°) | 90 | 89.343 (4) |

| β (°) | 104.591 (8) | 104.580 (4) |

| γ (°) | 90 | 92.748 (9) |

| Volume (ų) | 334.61 (12) | 659.36 (12) |

| Z | 4 | 8 |

| Calculated Density (Mg m⁻³) | 2.897 | 2.929 |

Data sourced from Stöger & Larvor (2017).[1]

Table 2: Selected Bond Lengths (Å) for RbHCO3 Phases

| Bond | High-Temperature (HT) Phase (at 270 K) | Low-Temperature (LT) Phase (at 200 K) | Description |

| Rb–O | 2.869(3) – 3.0662(12) | 2.865(3) – 3.101(2) | Range of coordination bond lengths for Rb⁺ cation. |

| C–O (short) | 1.237 (4) | 1.241 (4), 1.270 (4) | Reflects double-bond character. |

| C–O (long) | 1.307 (3) (x2, equivalent) | 1.349 (4) | Associated with the hydroxyl group (C-OH). |

Data sourced from Stöger & Larvor (2017).[1] In the HT phase, the two C-O bonds not involved in the disordered hydrogen bond are equivalent due to symmetry. In the LT phase, the ordering of the hydrogen atom leads to distinct bond lengths.

Visualized Phase Transition and Workflows

RbHCO3 Phase Transition Pathway

The diagram below illustrates the symmetry reduction during the cooling of RbHCO3. The transition is driven by the ordering of the hydrogen atom, which removes symmetry elements from the parent high-temperature space group.

Caption: Phase transition diagram for RbHCO3.

Experimental Workflow for Crystallographic Analysis

This workflow outlines the key steps involved in the synthesis and structural determination of the high- and low-temperature phases of RbHCO3 via single-crystal X-ray diffraction.

Caption: Workflow for RbHCO3 crystal analysis.

Experimental Protocols

Synthesis and Crystallization

Large single crystals of RbHCO3 suitable for X-ray diffraction can be grown via slow evaporation.[1]

-

Preparation: A saturated solution is prepared by dissolving commercial rubidium carbonate (Rb2CO3) in a minimal amount of deionized water at approximately 295 K (22 °C).

-

Crystallization: The solution is left undisturbed, allowing for slow evaporation of the solvent overnight.

-

Harvesting: Large, well-formed crystals of RbHCO3 precipitate and can be harvested from the solution.

Single-Crystal X-ray Diffraction (SCXRD)

This protocol is based on the methodology used to successfully determine the HT and LT structures.[1]

-

Crystal Mounting: A suitable single crystal is selected and cut to an appropriate size with a razor blade. It is then mounted on a goniometer head.

-

Diffractometer Setup: A CCD-based diffractometer (e.g., Bruker KAPPA APEXII) with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.

-

High-Temperature Data Collection: For the HT phase, data is collected at a stable temperature above TC, for instance, at 270 K. A series of ω- and φ-scans are performed to collect a full sphere of diffraction data.

-

Low-Temperature Data Collection: To access the LT phase, the mounted crystal is cooled slowly through the phase transition temperature to minimize thermal stress and crystal cracking. A cooling rate of 2 K per hour is recommended. Once the target temperature (e.g., 200 K) is reached and stabilized, data collection proceeds as in the HT protocol.

-

Data Processing: The raw diffraction images are processed using standard software suites (e.g., Bruker's SAINT for integration and SADABS for scaling and absorption correction).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson analysis and refined against the measured diffraction data (F²) using full-matrix least-squares algorithms (e.g., within the SHELXTL software package). For the LT phase, refinement must account for potential twinning.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature solid-state NMR has been instrumental in confirming the dynamic nature of the proton disorder in RbHCO3.[6] While a specific detailed protocol for RbHCO3 is not available in the cited literature, a general methodology would be as follows:

-

Sample Preparation: Finely ground, powdered RbHCO3 is packed into an appropriate NMR rotor (e.g., 4 mm zirconia).

-

Spectrometer Setup: A high-field solid-state NMR spectrometer is used. Experiments would likely involve ¹³C and ⁸⁷Rb nuclei to probe the local environment of the carbonate and the rubidium cation, respectively.

-

Temperature Control: The sample temperature is controlled by a variable-temperature (VT) unit, which uses a flow of heated or cooled nitrogen gas. The temperature should be carefully calibrated and allowed to equilibrate for several minutes at each setpoint before data acquisition.

-

Data Acquisition: Spectra are acquired at multiple temperatures above and below the 245 K transition point. For ¹³C, a cross-polarization magic-angle spinning (CP/MAS) experiment would be typical to enhance signal from the low-gamma nucleus.

-

Analysis: Changes in chemical shifts, line widths, and the appearance of new resonances in the spectra as a function of temperature provide evidence of the phase transition and changes in local atomic environments.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the thermodynamic properties of a phase transition, such as the enthalpy change (ΔH). While a specific ΔH value for the 245 K transition in RbHCO3 is not prominently reported in the surveyed literature, the following protocol outlines how it would be determined.

-

Sample Preparation: A small, precisely weighed amount of powdered RbHCO3 (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle that passes through the transition temperature. A linear scan rate (e.g., 5-10 K/min) is typically used.

-

Data Acquisition: The instrument measures the differential heat flow to the sample relative to the reference as a function of temperature.

-

Analysis: The phase transition will appear as a peak (endothermic on heating, exothermic on cooling) on the DSC thermogram. The enthalpy of the transition (ΔH) is calculated by integrating the area of this peak.

Conclusion

The phase transition in rubidium bicarbonate at 245 K is a well-defined example of an order-disorder phenomenon driven by hydrogen atom dynamics. The high-temperature phase is characterized by a monoclinic C2/m structure with a disordered hydrogen site, while the low-temperature phase adopts a triclinic C-1 structure with an ordered hydrogen arrangement. This structural change is fully reversible and has been thoroughly characterized by single-crystal X-ray diffraction and NMR spectroscopy. The detailed crystallographic and procedural data provided in this guide serve as a critical resource for researchers investigating solid-state phase transitions, hydrogen bonding, and the material properties of alkali bicarbonates.

References

- 1. The phase transition of rubidium hydrogen carbonate, RbHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phase transition of this compound, RbHCO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Unveiling the Order-Disorder Phase Transition in Rubidium Hydrogen Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the order-disorder phase transition in rubidium hydrogen carbonate (RbHCO3), a phenomenon of significant interest in crystallography and materials science. This document synthesizes key findings on the structural changes, thermodynamic properties, and the experimental methodologies used to characterize this transition, offering a valuable resource for researchers in solid-state chemistry and materials design.

Introduction

This compound (RbHCO3) undergoes a reversible order-disorder phase transition at approximately 245 K (-28 °C).[1][2][3][4][5] This transition is characterized by a change in the crystallographic symmetry, driven by the ordering of hydrogen atoms within the crystal lattice. At higher temperatures, the hydrogen atoms are dynamically disordered, leading to a higher symmetry crystal structure. As the temperature is lowered below the transition temperature (Tc), the hydrogen atoms localize into specific positions, resulting in a lower symmetry, ordered structure.[2][3][4] This phenomenon is analogous to the phase transition observed in the well-studied potassium hydrogen carbonate (KHCO3).[4] Understanding such transitions is crucial for the development of new materials with tunable physical properties.

The Nature of the Phase Transition

The core of the phase transition in RbHCO3 lies in the behavior of the hydrogen carbonate ([HCO3]2^2-) dimers, which are connected by strong hydrogen bonds.[1][2][3] The overall crystal structure is a three-dimensional network of these dimers linked by rubidium (Rb+) cations.[2][3][6]

-

High-Temperature (HT) Phase (> 245 K): In the high-temperature phase, the hydrogen atom within the hydrogen bond of the [HCO3]2^2- dimer is disordered, rapidly tunneling between two equivalent positions. This dynamic disorder results in a time-averaged crystal structure with a higher symmetry. The HT phase of RbHCO3 possesses a monoclinic C2/m space group.[1][2][3][6][4]

-

Low-Temperature (LT) Phase (< 245 K): Upon cooling below 245 K, the hydrogen atom "freezes" into one of the two possible positions. This ordering of the hydrogen atoms leads to a reduction in crystal symmetry. The LT phase adopts a triclinic C-1 space group.[1][2][3][4] This symmetry reduction is a classic example of a second-order phase transition. An interesting consequence of this symmetry reduction is the formation of twin domains in the low-temperature phase.[4]

Quantitative Data

The following tables summarize the key crystallographic and thermodynamic data for the order-disorder phase transition in RbHCO3.

Table 1: Crystallographic Data

| Parameter | High-Temperature (HT) Phase | Low-Temperature (LT) Phase |

| Temperature (K) | > 245 | < 245 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/m | C-1 |

| a (Å) | 15.05 | 15.00 |

| b (Å) | 5.83 | 5.82 |

| c (Å) | 4.02 | 4.01 |

| α (°) ** | 90 | 89.343 |

| β (°) | 90 | 90 |

| γ (°) ** | 90 | 92.748 |

| Hydrogen Atom Occupancy | Disordered (0.5 at two sites) | Ordered (1 at one site) |

Data extracted from Larvor and Stöger (2017).[1][2][4]

Table 2: Thermodynamic Data

| Parameter | Value |

| Transition Temperature (Tc) | 245 K |

| Nature of Transition | Second-Order |

This data is consistently reported across multiple studies.[1][2][3][6][4][5]

Experimental Protocols

The characterization of the order-disorder phase transition in RbHCO3 relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the cornerstone technique for determining the precise crystal structure of both the high- and low-temperature phases.

Methodology:

-

Crystal Growth: Large, high-quality single crystals of RbHCO3 are grown by the slow evaporation of an aqueous solution of rubidium carbonate.[4]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection (High-Temperature Phase):

-

The crystal is maintained at a temperature above the transition temperature (e.g., 295 K).